molecular formula C6H15NOCl2<br>C6H15Cl2NO B057303 (3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 3327-22-8

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No.: B057303
CAS No.: 3327-22-8
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-UHFFFAOYSA-M
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Description

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H15Cl2NO. It is commonly used as a cationic reagent in various chemical processes and industrial applications. This compound is known for its ability to modify the properties of other substances, making it valuable in fields such as textile manufacturing, paper production, and water treatment.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) is cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls . CHTAC acts as a cation-generating agent for cellulose cationization .

Mode of Action

CHTAC interacts with cellulose through a process known as cationization. This process involves the introduction of positive charges onto the cellulose fibers, which can enhance their reactivity and binding capacity . The cationization process is typically carried out by the exhaustion method .

Biochemical Pathways

The cationization of cellulose by CHTAC can affect various biochemical pathways. For instance, it can enhance the binding of dyes to the cellulose fibers, thereby improving the color yield in textile dyeing processes . Additionally, cationized cellulose can interact more effectively with negatively charged substances, such as certain types of pollutants, enabling its use in environmental remediation applications .

Pharmacokinetics

Given its chemical structure and properties, it is likely to be soluble in water , which could influence its bioavailability and distribution.

Result of Action

The cationization of cellulose by CHTAC results in the formation of cationic cellulose. This modified cellulose has enhanced reactivity and binding capacity, which can be utilized in various applications. For example, it can improve the color yield in textile dyeing processes and increase the efficiency of pollutant removal in environmental remediation .

Action Environment

The action of CHTAC can be influenced by various environmental factors. For instance, the efficiency of the cationization process can be affected by the pH and temperature of the reaction environment . Moreover, the stability and efficacy of CHTAC can be influenced by storage conditions. It is recommended to store CHTAC in a sealed container in a dry, cool place to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The process begins by adding a concentrated hydrochloric acid solution to a reaction vessel, followed by the addition of an aqueous solution of trimethylamine. The reaction temperature is maintained below 30°C to control the reaction rate. The resulting trimethylamine hydrochloride is then reacted with epichlorohydrin at a temperature of 40-45°C for about 2.5 hours. The reaction mixture is then concentrated, and the product is crystallized using ethanol, followed by centrifugation and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often available as a solution with a concentration of around 60% in water .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the chloro and hydroxy groups. These reactions often involve the replacement of the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce (2-hydroxypropyl)trimethylammonium chloride, while reactions with other nucleophiles can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    Glycidyltrimethylammonium chloride: Similar in structure but contains an epoxide group instead of a hydroxyl group.

    (2-Aminoethyl)trimethylammonium chloride: Contains an amino group instead of a hydroxyl group.

    (2-Chloroethyl)trimethylammonium chloride: Similar but with a different alkyl chain length.

Uniqueness

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its combination of chloro and hydroxy groups, which allows for versatile chemical modifications.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride
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InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

CSPHGSFZFWKVDL-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NOCl2, C6H15Cl2NO
Record name CHPTAC (50-70 % aqueous solution)
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DSSTOX Substance ID

DTXSID3027534
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Molecular Weight

188.09 g/mol
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Solubility

Solubility in water: miscible
Record name CHPTAC (50-70 % aqueous solution)
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Density

1.2 g/cm³
Record name CHPTAC (50-70 % aqueous solution)
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CAS No.

3327-22-8
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE
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Synthesis routes and methods

Procedure details

There was suspended 9.20 g of 2,3-dihydroxypropyltrimethylammonium chloride (chemical purity: 100%) in 50 ml of dimethylformamide, and thereto 6.80 g of thionyl chloride was added at a temperature from 5° to 10° C. After stirring for 20 minutes, it was heated at 100° C. for 5 hours. Finally, after cooling the reaction mixture to room temperature, 9.85 g of 3-chloro-2-hydroxypropyltrimethylammonium chloride was obtained by evaporating the reaction mixture to dryness.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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